molecular formula H8N2O4S<br>(NH4)2SO4 B147856 Ammonium sulfate CAS No. 7783-20-2

Ammonium sulfate

Cat. No.: B147856
CAS No.: 7783-20-2
M. Wt: 132.14 g/mol
InChI Key: BFNBIHQBYMNNAN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Ammonium sulfate undergoes various chemical reactions, including:

Oxidation and Reduction:

Substitution:

Common Reagents and Conditions:

    Sulfuric Acid: Used in the synthesis of this compound.

    Ammonia: Reacts with sulfuric acid to form this compound.

    Heat: Decomposition reactions occur at elevated temperatures.

Major Products:

    Ammonia: Produced during decomposition and reactions with bases.

    Ammonium Bisulfate: Formed during decomposition.

Mechanism of Action

Ammonium sulfate exerts its effects primarily through the release of ammonium ions (NH₄⁺) and sulfate ions (SO₄²⁻) in aqueous solutions. These ions play crucial roles in various biochemical and physiological processes:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

This compound stands out due to its dual nutrient provision and its ability to improve soil conditions, making it a versatile and valuable compound in various applications.

Properties

IUPAC Name

diazanium;sulfate
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InChI

InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)
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InChI Key

BFNBIHQBYMNNAN-UHFFFAOYSA-N
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Canonical SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)[O-]
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Molecular Formula

H8N2O4S, (NH4)2SO4
Record name AMMONIUM SULFATE
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Record name AMMONIUM SULPHATE
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DSSTOX Substance ID

DTXSID1029704
Record name Ammonium sulfate
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Molecular Weight

132.14 g/mol
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Physical Description

Ammonium sulfate is a white odorless solid. Sinks and dissolves in water. (USCG, 1999), Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid, White powder, shining plates or crystalline fragments, White solid that dissolves in water to produce an acidic solution; [CAMEO] Availble in solutions of 7%, 20%, and 40%; [CHEMINFO]
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Solubility

Freely soluble in water, insoluble in ethanol, In water, 76.4 g/100 g water at 25 °C, In water: g ammonium sulfate/100 g saturated solution: 41.22 at 0 °C; 43.47 at 25 °C; 50.42 at 100 °C, In water (g/100 g H2O): 70.6 at 0 °C; 76.7 at 25 °C; 103.8 at 100 °C, Insoluble in acetone, ethanol, Solubility decreases with addition of ammonia: at 10 °C, from 73 g in 100 g of water, to 18 g in 100 g of 24.5% aqueous ammonia
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Density

1.78 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.77 g/cu cm
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Vapor Pressure

Vapor pressure of saturated solution: 0.901 kPa at 10 °C; 1.319 kPa at 15 °C; 1.871 kPa at 20 °C; 2.573 kPa at 25 °C; 3.439 kPa at 30 °C; 4.474 kPa at 35 °C
Record name Ammonium sulfate
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Impurities

Today`s commercial ammonium sulfate is generally of high purity (> 99 %), with a water content of < or = 0.2% w/w, heavy metals < or = 5 mg/kg and iron < or = 5 mg/kg, and free acid < or = 0.01% w/w.
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Color/Form

White or brown orthorhombic crystals, Orthorhombic crystals or white granules, Brownish gray to white crystals according to degree of purity

CAS No.

7783-20-2, 68081-96-9, 68187-17-7
Record name AMMONIUM SULFATE
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Record name Ammonium sulfate [NF]
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Melting Point

280 °C (decomposes)
Record name Ammonium sulfate
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Synthesis routes and methods I

Procedure details

It is also known that ammonium chloride and sodium sulphate can be produced from ammonium sulphate and salt (NaCl). According to this reaction, one would expect to produce disodium phosphate and ammonium chloride from sodium chloride and diammonium phosphate if the Na/P molar ratio is 2.
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Synthesis routes and methods II

Procedure details

Ammonium sulfate solution was reacted with an equimolar amount of potassium chloride at about 20° C. and in the absence of free ammonia. The resulting washed potassium sulfate contained about 2.06% weight percent ammonium, while the resulting solution (mother liquor) contained about 4.85 weight percent dissolved sulfate. It was believed that the ammonium contained within the potassium sulfate most likely resulted from the co-precipitation of ammonium sulfate and potassium sulfate.
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Synthesis routes and methods III

Procedure details

Similar tests were made in which low pH N-S solution type fertilizers were produced by mixing commercial nitrogen solution (35 percent CO(NH2)2, 45 percent HN4NO3, and 20 percent H2O) with urea and sulfuric acid. When only the nitrogen solution was mixed with sulfuric acid and water to produce a 25 percent N and 4 percent S grade, a large amount of urea and ammonium sulfate crystals formed in the fluid and it solidified. When urea was substituted for part of the nitrogen solution, less crystallization was observed in the fluid products. When the CO(NH2)2, N:NH4NO3, N mole ratio was increased to 11.3, a clear solution resulted which remained free of crystals for several weeks at room temperature. A grade which contained 25 percent N and 4 percent S with a CO(NH2)2, N:NH4NO3, N mole ratio of 12.0 had a salt-out temperature of 45° F. This solution was mixed with the 8- 24-0 described earlier to produce N-P-S grades. The pH of the product was 1.7. This 25-0-0-4S was also used with phosphoric acid and potash (KCl) to produce mixtures that contain potassium such as an 8-8-8-1.3S. This mixture has a salting-out temperature of -8° F.
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Synthesis routes and methods IV

Procedure details

A more preferred process for the direct reduction of ammonia from a waste stream includes reacting an aqueous ammonia stream with a zinc sulfate and sulfuric acid solution to produce a spent regeneration solution of zinc sulfate and ammonium sulfate and treating such solution to cause crystallization of zinc ammonium sulfate hydrate. Preferably, the crystallization is caused by concentrating the stream by removing water. Typically this is accomplished by evaporation by conventional heating, vacuum or a combination of the two. The crystallization may also be caused by reducing the temperature of the zinc sulfate/ammonium sulfate solution or by a combination of concentration and cooling.
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Synthesis routes and methods V

Procedure details

The output of pugmill #1 was a conditioned, warm, blended thixotropic homogeneous mix. Its odor had been reduced drastically at this point the process. The conditioned biosolids mix exited pugmill #1 at just over 9500 pods per hour and entered one of three stainless steel Pressure Vessels. While the biosolids were reacted in pugmill #1, a second and independent chemical synthesis was taking place in a different vessel. Enough concentrated sulfuric acid at 94% was added to a reactor vessel along with concentrated phosphoric acid (54% P or agricultural grade) in amounts which resulted in a slight excess of acid following the complete addition of the base, aqueous ammonia. The reaction was set up so the exiting pH of the completed fertilizer mix was close to pH 5.7. Simultaneous to the input of the two acids, aqueous ammonia at 21% N was also pumped into this chamber. The concentrated acids reacted with the aqueous ammonia to form ammonium salts of ammonium phosphate and ammonium sulfate.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ammonium sulfate
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Ammonium sulfate
Reactant of Route 3
Ammonium sulfate
Reactant of Route 4
Ammonium sulfate
Reactant of Route 5
Ammonium sulfate
Reactant of Route 6
Ammonium sulfate

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